molecular formula C6H5FN4OS B8294578 8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione

8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione

Cat. No. B8294578
M. Wt: 200.20 g/mol
InChI Key: ACBQCWHLKBWLOP-UHFFFAOYSA-N
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Patent
US05480991

Procedure details

A mixture of 10.01 g (0.050 mol) of 8-fluoro-5-methoxy-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione in 8.6 g of methanol was prepared and cooled with an ice water bath. Sodium methoxide in methanol (32.4 g of 25 percent, 0.15 mol) was added under nitrogen with stirring and cooling. After 2.5 hours, 25.6 mL of ice cold 6.25N aqueous hydrochloric acid was added with stirring to the thick slurry obtained. The resulting mixture was diluted with a little water and the solids were recovered by vacuum filtration and dried under reduced pressure to obtain 8.26 g (83 percent of theory) of the title compound as a colorless powder. The compound melts at 155°-160° C. and then resolidifies and does not remelt up to 230° C.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
25.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]2[N:4]([C:10](=[S:13])[NH:11][N:12]=2)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C[O-].[Na+]>CO.O>[F:1][C:2]1[C:3]2[N:12]([NH:11][C:10](=[S:13])[N:4]=2)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.01 g
Type
reactant
Smiles
FC=1C=2N(C(=NC1)OC)C(NN2)=S
Name
Quantity
8.6 g
Type
solvent
Smiles
CO
Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
32.4 g
Type
solvent
Smiles
CO
Step Three
Name
ice
Quantity
25.6 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
with stirring to the thick slurry
CUSTOM
Type
CUSTOM
Details
obtained
FILTRATION
Type
FILTRATION
Details
the solids were recovered by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC=1C=2N(C(=NC1)OC)NC(N2)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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